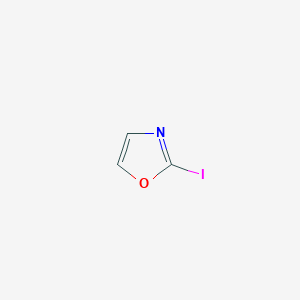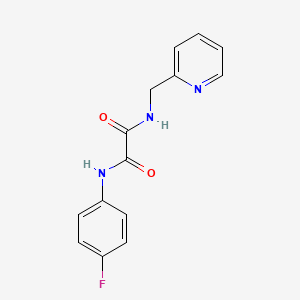
1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone is a complex organic compound characterized by its intricate molecular structure. This compound features a chlorophenyl group, a phenylsulfonyl group, a thiophen-2-yl group, and an oxazol-5-yl group, all connected through a thioethanone linkage. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the core oxazole ring This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophen-2-yl ketones, under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process, ensuring consistent quality and efficiency. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be integrated to reduce the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule, such as the phenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced phenylsulfonyl derivatives.
Substitution Products: Derivatives with various substituents replacing the original groups.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone has found applications in several scientific fields:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-((4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)ethanone is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:
1-(4-Chlorophenyl)ethanone: A simpler compound lacking the oxazole and phenylsulfonyl groups.
2-(Thiophen-2-yl)oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Phenylsulfonyl derivatives: Compounds containing phenylsulfonyl groups but lacking the chlorophenyl and oxazole components.
Propiedades
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4S3/c22-15-10-8-14(9-11-15)17(24)13-29-21-20(23-19(27-21)18-7-4-12-28-18)30(25,26)16-5-2-1-3-6-16/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHWMRXPNWFPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/new.no-structure.jpg)

methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2367713.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2367715.png)


![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)



